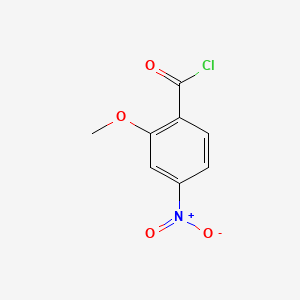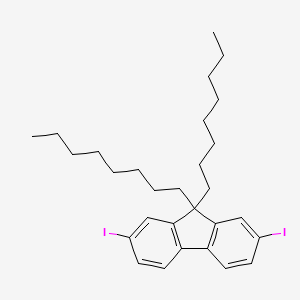
2,7-Diiodo-9,9-dioctyl-9H-fluorene
Descripción general
Descripción
2,7-Diiodo-9,9-dioctyl-9H-fluorene (F8) is a semiconductor material that emits light when excited by an electron . It is used in devices like light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and photodetectors . The quantum efficiency of F8 is high as it has a low turn-on voltage and high quantum yield .
Synthesis Analysis
The synthesis of this compound involves reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene . This yields PFO (F8) using Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C29H40I2 . It has a molecular weight of 642.44 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 55-57 °C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Photoluminescence and Electrical Conductivity
One significant application of derivatives of 2,7-fluorene, such as 2,7-Diiodo-9,9-dioctyl-9H-fluorene, is in the field of photoluminescence and electrical conductivity. These derivatives have been utilized to create well-defined poly(2,7-fluorene) derivatives, exhibiting blue emission in solutions with high quantum yields. This property is promising for the fabrication of efficient blue-light-emitting devices, particularly in the context of acidic polyfluorene derivatives which show enhanced electrical conductivities upon base doping (Ranger, Rondeau, & Leclerc, 1997).
Electroluminescent Devices
The derivatives of 2,7-fluorene are also integral in developing electroluminescent devices. Modifications in their synthesis lead to polyfluorenes with minimal green emission attributable to fluorenone formation, which is crucial for improving the quality of light-emitting devices (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).
Blue Light-Emitting Polymers
Another significant application involves the creation of extremely color-stable blue light-emitting polymers. These polymers, based on alternating 2,7-fluorene-co-3,9-carbazole copolymer, demonstrate promising characteristics for flat-panel display applications due to their stability in color and efficiency (Liu et al., 2007).
Optical Limiting and Laser Protection
2,7-fluorene derivatives are also employed in developing materials with optical limiting properties for laser protection. The incorporation of various functional groups has led to the synthesis of polyacetylenes with novel near-infrared laser protection properties and enhanced thermal stability, a critical attribute for protective applications (Zhao et al., 2017).
Electrochromic Polymers
Developing electrochromic polymers is another application area. Novel heterocycle-fluorene-heterocycle monomers have been synthesized and electropolymerized, displaying excellent redox activity and electrochromic performance. These polymers have applications in smart windows, displays, and variable transmission lenses (Jiang et al., 2016).
Conjugated Polymer Synthesis
In conjugated polymer synthesis, 2,7-fluorene derivatives are essential for producing polymers with diverse applications, ranging from optical probes for metal ion detection to components in multilayer polymeric light-emitting devices (PLEDs). The structural and optical properties of these polymers, like those synthesized with tethered acetylene groups, are of particular interest for their potential in high-performance organic electronics (Lei et al., 2013).
Liquid Crystalline Behavior
2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene is a mesogenic compound demonstrating liquid crystalline behavior. This property is significant for applications in liquid crystal displays and other optoelectronic devices. The compound's polymorphic nature in the solid state and its crystal structure have been extensively studied to understand its liquid crystalline properties better (Gupta, Choudhury, Dmochowska, Kula, Borbone, & Centore, 2018).
Conjugated Polymers for LEDs
The molecular design and characterization of chromic polyfluorene derivatives have also been a focus. These derivatives exhibit thermochromic and solvatochromic properties, which are crucial for light-emitting diode (LED) applications. The flexibility of the polymer backbone and its effect on chromic properties have been explored for potential use in advanced display technologies (Blondin, Bouchard, Beaupré, Belletěte, Durocher, & Leclerc, 2000).
Enhanced Spectral Stability in Emission Polymers
Improvements in the spectral stability and efficiency of blue light-emitters have been achieved by introducing specific isomers into the polyfluorene backbone. These advancements are essential in developing high-performance blue-emitting polymers for various optoelectronic applications (Li et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 2,7-Diiodo-9,9-dioctyl-9H-fluorene (F8) is the electron in semiconductor materials . It interacts with these electrons to emit light, making it a key component in devices like light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and photodetectors .
Mode of Action
F8 emits light when it is excited by an electron . This process involves the movement of electrons from a higher energy level to a lower one, which results in the emission of light. The specific wavelength (or color) of the light emitted depends on the energy difference between the two levels.
Biochemical Pathways
F8 is primarily involved in the Suzuki Coupling reaction. This reaction couples two sp2-hybridized carbon atoms using a palladium catalyst. F8 acts as a dihalide monomer, reacting with a diboronic acid derivative in the presence of a base and palladium catalyst to form a conjugated polymer with alternating fluorene and other aromatic units.
Pharmacokinetics
Result of Action
The result of F8’s action is the emission of light when excited by an electron . This property is utilized in the creation of LEDs, OLEDs, and photodetectors. The quantum efficiency of F8 is high as it has a low turn-on voltage and high quantum yield .
Análisis Bioquímico
Biochemical Properties
2,7-Diiodo-9,9-dioctyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. The compound’s bulky octyl chains contribute to its solubility in organic solvents, while the iodine atoms facilitate coupling reactions such as Suzuki and Stille couplings . These reactions are essential for creating conjugated polymers with desired properties. The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its aromatic core and halogen substituents, which may contribute to its thermal stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Its influence on cell function can be inferred from its role in biochemical reactions. The compound may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with biomolecules. For instance, the presence of iodine atoms and octyl chains could affect the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s aromatic core and halogen substituents enable it to participate in various coupling reactions, forming conjugated polymers with alternating fluorene and other aromatic units . These interactions can lead to changes in gene expression and cellular function, depending on the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability is influenced by its chemical structure, particularly the presence of bulky octyl chains and iodine atoms . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell signaling pathways and gene expression, depending on the duration of exposure and concentration of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and gene expression. At higher doses, toxic or adverse effects may be observed, including potential disruption of cell signaling pathways and metabolic processes . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and material science. The compound interacts with enzymes and cofactors that facilitate coupling reactions, leading to the formation of conjugated polymers . These interactions can affect metabolic flux and metabolite levels, depending on the specific pathways involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound’s bulky octyl chains and iodine atoms affect its solubility and ability to penetrate cell membranes . Transporters and binding proteins may also play a role in its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors can influence its activity and function within the cell, affecting cellular processes and gene expression.
Propiedades
IUPAC Name |
2,7-diiodo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJTFHMYPUMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403411 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-06-0 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



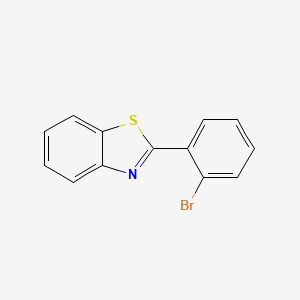

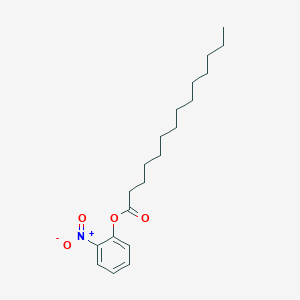
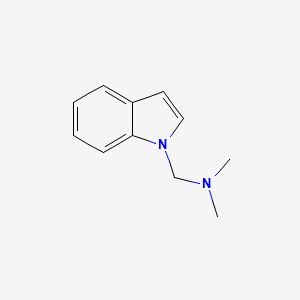
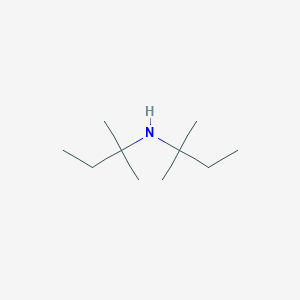
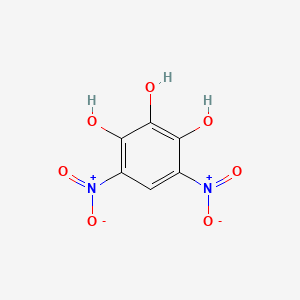
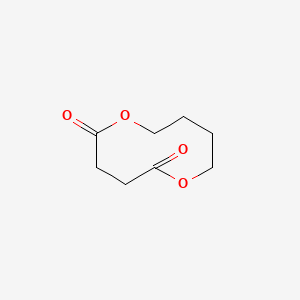
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
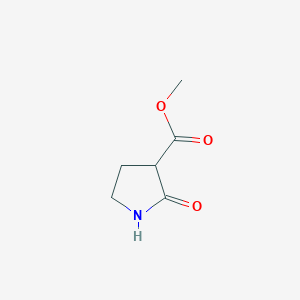
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)


